molecular formula C19H18N2O B13994754 4-(2-Phenylquinolin-3-yl)morpholine CAS No. 5443-61-8

4-(2-Phenylquinolin-3-yl)morpholine

Cat. No.: B13994754
CAS No.: 5443-61-8
M. Wt: 290.4 g/mol
InChI Key: BYMZQNBGIRVBFD-UHFFFAOYSA-N
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Description

4-(2-Phenylquinolin-3-yl)morpholine is a compound that features a quinoline core substituted with a phenyl group at the 2-position and a morpholine ring at the 4-position. Quinoline derivatives are known for their wide range of biological activities and applications in various fields, including medicine, chemistry, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Phenylquinolin-3-yl)morpholine typically involves the Friedländer quinoline synthesis, which is a well-known method for constructing quinoline derivatives. This method involves the condensation of 2-aminobenzophenone with an aldehyde in the presence of a catalyst, followed by cyclization and dehydration steps . The reaction conditions often include the use of polyphosphoric acid as a catalyst and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, the purification of the final product may involve recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Phenylquinolin-3-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of alkylated or acylated quinoline derivatives.

Scientific Research Applications

4-(2-Phenylquinolin-3-yl)morpholine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-Phenylquinolin-3-yl)morpholine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA synthesis and bacterial cell death . Additionally, the compound may interact with cellular receptors and signaling pathways, modulating various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure with a wide range of biological activities.

    Morpholine: A heterocyclic compound with applications in pharmaceuticals and agrochemicals.

    2-Phenylquinoline: A derivative with similar structural features but lacking the morpholine ring.

Uniqueness

4-(2-Phenylquinolin-3-yl)morpholine is unique due to the presence of both the quinoline and morpholine moieties, which confer distinct chemical and biological properties. The combination of these two functional groups enhances its potential as a versatile compound for various applications in research and industry .

Properties

CAS No.

5443-61-8

Molecular Formula

C19H18N2O

Molecular Weight

290.4 g/mol

IUPAC Name

4-(2-phenylquinolin-3-yl)morpholine

InChI

InChI=1S/C19H18N2O/c1-2-6-15(7-3-1)19-18(21-10-12-22-13-11-21)14-16-8-4-5-9-17(16)20-19/h1-9,14H,10-13H2

InChI Key

BYMZQNBGIRVBFD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC3=CC=CC=C3N=C2C4=CC=CC=C4

Origin of Product

United States

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